Capsiate Natura;CH-19 Capsiate
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Overview
Description
. Unlike capsaicin, which is responsible for the spicy sensation in hot peppers, capsiate does not produce a burning sensation. This compound has garnered significant interest due to its potential health benefits, including its ability to enhance energy expenditure and fat oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in the synthesis of capsaicin . The biosynthetic pathway involves the reduction of vanillin to vanillyl alcohol, catalyzed by cinnamyl alcohol dehydrogenase . The esterification of vanillyl alcohol with a branched-chain fatty acid, such as 8-methylnonanoic acid, is then performed under reduced pressure without solvents .
Industrial Production Methods
Large-scale production of capsiate involves chemical synthesis, which is more cost-effective than extraction from cultivated “CH-19 Sweet” peppers . The process includes the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis and lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid .
Chemical Reactions Analysis
Types of Reactions
Capsiate undergoes various chemical reactions, including oxidation, reduction, and esterification . The reduction of vanillin to vanillyl alcohol is a key step in its biosynthesis .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Cinnamyl alcohol dehydrogenase catalyzes the reduction of vanillin to vanillyl alcohol.
Esterification: Lipase-catalyzed esterification is performed under reduced pressure without solvents.
Major Products
The major products formed from these reactions include vanillyl alcohol and capsiate .
Scientific Research Applications
Capsiate has a wide range of scientific research applications:
Mechanism of Action
Capsiate exerts its effects by activating transient receptor potential vanilloid subtype 1 (TRPV1) receptors in the gut, but not in the oral cavity . This activation leads to increased energy expenditure and fat oxidation, contributing to its thermogenic and appetite-suppressing properties . The molecular targets involved include TRPV1 receptors and pathways related to energy metabolism .
Comparison with Similar Compounds
Capsiate is structurally similar to capsaicin but differs in its lack of pungency . Other similar compounds include:
Dihydrocapsiate: Another non-pungent analog of capsaicin found in “CH-19 Sweet” peppers.
Nordihydrocapsiate: A non-pungent capsaicinoid-like substance with similar physiological properties.
Capsiate’s uniqueness lies in its ability to activate TRPV1 receptors without causing a burning sensation, making it a more palatable option for individuals sensitive to spicy foods .
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnon-6-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNYIDDNJYKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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